molecular formula C23H21N3O2S2 B2823822 N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide CAS No. 901233-47-4

N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide

Cat. No.: B2823822
CAS No.: 901233-47-4
M. Wt: 435.56
InChI Key: SUJQIXVUYJCRNP-UHFFFAOYSA-N
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Description

The compound “N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide” features a 1H-imidazole core substituted at positions 2, 4, and 3. Key structural elements include:

  • Position 2: A 4-(methylsulfanyl)phenyl group, introducing a sulfur-containing aromatic substituent.
  • Position 4: A sulfanylacetamide side chain, where the acetamide nitrogen is further substituted with a furan-2-ylmethyl group.
  • Position 5: A phenyl group, contributing to aromatic stacking interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-(4-methylsulfanylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-29-19-11-9-17(10-12-19)22-25-21(16-6-3-2-4-7-16)23(26-22)30-15-20(27)24-14-18-8-5-13-28-18/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJQIXVUYJCRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.

    Introduction of the furan ring: This step might involve the alkylation of the imidazole derivative with a furan-containing reagent.

    Thioacetamide group attachment: The final step could involve the reaction of the intermediate with thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.

    Reduction: Reduction reactions could target the imidazole ring or the furan ring, depending on the reagents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Thioacetamide Group : A sulfur-containing functional group that enhances biological activity.

The molecular formula of the compound is C23H21N3O2S2C_{23}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of approximately 435.6 g/mol .

Antibacterial Properties

N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide has shown promising antibacterial activities against various strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

Studies indicate that compounds with imidazole structures often exhibit significant antibacterial effects, potentially due to their ability to inhibit bacterial enzyme activity .

Anticancer Potential

Recent research has highlighted the compound's potential as an anticancer agent. Mechanisms of action may include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways crucial for tumor growth.
  • DNA Intercalation : The compound could insert itself between DNA bases, disrupting replication and leading to cell death in cancerous cells .

Case Studies and Research Findings

  • Antibacterial Activity Study :
    • A study demonstrated that derivatives similar to N-[(furan-2-yl)methyl]-2-{...} exhibited effective inhibition against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Efficacy Research :
    • In vitro tests showed that related compounds demonstrated cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potential for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases and affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Features

The table below compares structural elements and substituents of the target compound with related molecules:

Compound Name Core Heterocycle Position 2 Substituent Position 4/5 Substituent Key Functional Groups References
Target Compound 1H-imidazole 4-(methylsulfanyl)phenyl Phenyl (Position 5); sulfanylacetamide (Position 4) Sulfanyl, furan, acetamide
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate 1H-imidazole Methylsulfinyl (chiral) 4-Fluorophenyl (Position 4); pyridyl-acetamide Sulfoxide, fluorophenyl, acetamide
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 1,2,4-triazole Furan-2-yl (Position 5); sulfanylacetamide Sulfanyl, triazole, acetamide
Cyazofamid 1H-imidazole p-Tolyl; cyano; sulfonamide Chlorine (Position 4) Sulfonamide, cyano
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide 1H-imidazole Benzenesulfonyl Phenyl (Position 2); cyclopropyl-acetamide Sulfonyl, acetamide

Key Observations :

  • Sulfur Motifs : The methylsulfanyl group in the target compound contrasts with sulfoxide () and sulfonyl () groups, which are more polar and may influence solubility or target binding .
  • Acetamide Modifications : Substitutions on the acetamide nitrogen (furan-2-ylmethyl vs. cyclopropyl or pyridyl) modulate lipophilicity and steric bulk, impacting membrane permeability .
Physicochemical Properties
  • Metabolic Stability : Methylsulfanyl groups (target compound) are prone to oxidative metabolism (e.g., conversion to sulfoxides), whereas sulfonamides () are more metabolically inert .

Biological Activity

N-[(furan-2-yl)methyl]-2-({2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structural components, including a furan moiety, an imidazole ring, and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly its potential as an antibacterial agent.

Structural Features and Synthesis

The compound's structure allows for various biological interactions due to the presence of multiple functional groups. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Ring : Achieved through the condensation of suitable aldehydes and amines using an acid catalyst.
  • Introduction of the Furan Ring : This may involve alkylation of the imidazole derivative with a furan-containing reagent.
  • Attachment of the Thioacetamide Group : The final step could involve reacting the intermediate with thioacetic acid or its derivatives under controlled conditions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their functions and disrupting metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, modulating various signaling pathways that are crucial for cell function.
  • DNA Intercalation : The compound may insert itself between DNA bases, affecting replication and transcription processes, which can lead to cell death in pathogenic organisms .

Antibacterial Properties

Research indicates that derivatives containing imidazole and sulfanyl groups often exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that compounds similar to N-[(furan-2-yl)methyl]-2-{...} show effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for these compounds range from 20–40 µM against S. aureus and 40–70 µM against E. coli .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(6-chloro-pyridin-3-sulfonyl)-5-phenyloxazoleContains sulfonamide and oxazole ringsAntibacterial
4-(methylsulfanyl)-benzenesulfonamideSulfonamide derivative with methylthio groupAntimicrobial
5-(furan)-1H-imidazole derivativesFuran and imidazole ringsAntifungal and antibacterial

The uniqueness of N-[(furan-2-y)methyl]-2-{...} lies in its specific combination of functional groups that may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to improved therapeutic profiles .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be maximized?

  • Methodological Answer : Synthesis involves multi-step reactions, including imidazole ring formation via cyclization of precursors (e.g., 4-(methylsulfanyl)benzaldehyde and phenylglyoxal) under acidic/basic conditions . Key parameters:
  • Temperature : Maintain 60–80°C during imidazole cyclization to avoid side products.
  • pH : Use buffered conditions (pH 6–7) for sulfanyl group introduction to prevent oxidation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
    Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (1H/13C, δ 7.2–8.1 ppm for aromatic protons) is critical .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for imidazole (δ 7.5–8.1 ppm), furan (δ 6.2–7.0 ppm), and methylsulfanyl (δ 2.5 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) stretches .
    For crystallographic validation, SHELX -based refinement (e.g., SHELXL) resolves bond angles/lengths, particularly for the imidazole and furan moieties .

Q. What preliminary biological assays are recommended for pharmacological screening?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Anticancer Screening : Conduct MTT assays on HeLa and MCF-7 cell lines (IC50 determination) .
  • Docking Studies : Perform in silico analysis (AutoDock Vina) targeting COX-2 or EGFR kinases to prioritize in vivo testing .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder in the imidazole ring) be resolved?

  • Methodological Answer :
  • Use SHELXL refinement with restraints for anisotropic displacement parameters (ADPs) to model disorder .
  • Validate with PLATON checks (e.g., RIGU, ALERT_LEVEL) to detect overfitting .
  • Cross-reference with DFT calculations (e.g., Gaussian09) to compare theoretical/experimental bond lengths (e.g., C-S: 1.78–1.82 Å) .

Q. What computational strategies predict bioactivity, and how do structural modifications enhance efficacy?

  • Methodological Answer :
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methylsulfanyl vs. methoxy) with IC50 values .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding at acetamide moiety) using Phase .
  • Synthetic Modifications : Replace the furan group with thiophene to test π-π stacking efficiency in kinase inhibition .

Q. How can conflicting data in reaction yields (e.g., sulfanyl vs. sulfonyl byproducts) be mitigated?

  • Methodological Answer :
  • Oxidative Control : Use N2 atmosphere during sulfanyl coupling to prevent oxidation to sulfonyl groups .
  • Byproduct Analysis : Monitor via TLC (silica, hexane:ethyl acetate 3:1) and isolate using preparative HPLC .
  • Mechanistic Studies : Employ in situ FT-IR to track S-H bond formation (2500–2600 cm⁻¹) during coupling .

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